molecular formula C13H16O3 B1475672 3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane CAS No. 1704434-36-5

3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane

Cat. No. B1475672
M. Wt: 220.26 g/mol
InChI Key: SSZQHFBRDKFZGF-UHFFFAOYSA-N
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Patent
US09156829B2

Procedure details

To a solution of 1-[(cyclopent-3-en-1-yloxy)methyl]-4-methoxybenzene (9.64 g, 47.2 mmol) in dry DCM (52 ml) at 0° C. under an atmosphere of nitrogen was added 3-chlorobenzene-1-carboperoxoic acid (CAS number 937-14-4; 16.29 g, 94 mmol). The reaction mixture was warmed to room temperature for 17 hours then filtered. The filtrate was washed with a saturated solution of sodium thiosulfate and then with a saturated solution of sodium bicarbonate. The organics were dried over magnesium sulfate, filtered and concentrated in vacuo. The crude material was purified by column chromatography (silica, 0-50% ethyl acetate/petrol) to afford the title compound.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
16.29 g
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][CH2:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH2:5][CH:4]=[CH:3][CH2:2]1.ClC1C=C(C(OO)=[O:24])C=CC=1>C(Cl)Cl>[CH3:15][O:14][C:11]1[CH:10]=[CH:9][C:8]([CH2:7][O:6][CH:1]2[CH2:5][CH:4]3[CH:3]([O:24]3)[CH2:2]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
9.64 g
Type
reactant
Smiles
C1(CC=CC1)OCC1=CC=C(C=C1)OC
Name
Quantity
16.29 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(=O)OO
Name
Quantity
52 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The filtrate was washed with a saturated solution of sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (silica, 0-50% ethyl acetate/petrol)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)COC1CC2OC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.